1-(Trifluoromethoxy)naphthalene-3-acetic acid
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Overview
Description
1-(Trifluoromethoxy)naphthalene-3-acetic acid is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-3-acetic acid typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-3-acetic acid has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Naphthalene-1-acetic acid: A similar compound with an acetic acid group attached to the naphthalene ring, but without the trifluoromethoxy group.
Indole-3-acetic acid: Another compound with an acetic acid group, but attached to an indole ring instead of a naphthalene ring.
Uniqueness: 1-(Trifluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
Molecular Formula |
C13H9F3O3 |
---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-8(7-12(17)18)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18) |
InChI Key |
NCBIZIVNNLZEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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